molecular formula C21H26N2O2 B6130825 (3S,4S)-4-morpholin-4-yl-1-[(4-phenylphenyl)methyl]pyrrolidin-3-ol

(3S,4S)-4-morpholin-4-yl-1-[(4-phenylphenyl)methyl]pyrrolidin-3-ol

Cat. No.: B6130825
M. Wt: 338.4 g/mol
InChI Key: CCHIIALAWQMWMX-SFTDATJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-4-morpholin-4-yl-1-[(4-phenylphenyl)methyl]pyrrolidin-3-ol is a complex organic compound characterized by its unique structural features. This compound contains a morpholine ring, a pyrrolidine ring, and a biphenyl moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-morpholin-4-yl-1-[(4-phenylphenyl)methyl]pyrrolidin-3-ol typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the biphenyl group, and the incorporation of the morpholine ring. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Biphenyl Group: This step often involves coupling reactions such as Suzuki or Stille coupling.

    Incorporation of the Morpholine Ring: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-morpholin-4-yl-1-[(4-phenylphenyl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S,4S)-4-morpholin-4-yl-1-[(4-phenylphenyl)methyl]pyrrolidin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (3S,4S)-4-morpholin-4-yl-1-[(4-phenylphenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: Known for its use as a plasticizer.

    Benzylamine: Commonly used in organic synthesis.

Uniqueness

(3S,4S)-4-morpholin-4-yl-1-[(4-phenylphenyl)methyl]pyrrolidin-3-ol is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3S,4S)-4-morpholin-4-yl-1-[(4-phenylphenyl)methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c24-21-16-22(15-20(21)23-10-12-25-13-11-23)14-17-6-8-19(9-7-17)18-4-2-1-3-5-18/h1-9,20-21,24H,10-16H2/t20-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHIIALAWQMWMX-SFTDATJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CN(CC2O)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1[C@H]2CN(C[C@@H]2O)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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